
(S)-Remdesivir-alanine-D4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-Remdesivir-alanine-D4 is a derivative of Remdesivir, an antiviral medication that has gained prominence for its use in treating viral infections, particularly COVID-19. The compound this compound is a labeled version of Remdesivir, where the alanine moiety is isotopically labeled with deuterium (D4). This labeling is often used in scientific research to study the pharmacokinetics and metabolic pathways of the drug.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Remdesivir-alanine-D4 involves multiple steps, starting from the basic building blocks of Remdesivir. The key steps include the incorporation of the alanine moiety and its subsequent labeling with deuterium. The reaction conditions typically involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms. The process may also involve catalytic hydrogenation and other standard organic synthesis techniques.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring. Quality control measures are stringent to ensure the consistency and safety of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(S)-Remdesivir-alanine-D4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of different analogs.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various analogs and derivatives of this compound, each with potentially different pharmacological properties.
Aplicaciones Científicas De Investigación
(S)-Remdesivir-alanine-D4 is extensively used in scientific research, particularly in the following fields:
Chemistry: Used to study the chemical properties and reactivity of Remdesivir derivatives.
Biology: Employed in biological assays to understand the interaction of the drug with biological targets.
Medicine: Utilized in pharmacokinetic studies to track the metabolism and distribution of Remdesivir in the body.
Industry: Applied in the development of new antiviral drugs and therapeutic agents.
Mecanismo De Acción
The mechanism of action of (S)-Remdesivir-alanine-D4 is similar to that of Remdesivir. It acts as a prodrug, which is metabolized in the body to its active form. The active form inhibits the RNA-dependent RNA polymerase enzyme, which is essential for viral replication. By blocking this enzyme, the compound effectively halts the replication of the virus, thereby reducing the viral load in the body.
Comparación Con Compuestos Similares
Similar Compounds
Remdesivir: The parent compound, widely used as an antiviral medication.
GS-441524: A nucleoside analog and a metabolite of Remdesivir.
Favipiravir: Another antiviral drug with a similar mechanism of action.
Uniqueness
(S)-Remdesivir-alanine-D4 is unique due to its isotopic labeling with deuterium. This labeling provides distinct advantages in pharmacokinetic studies, allowing researchers to track the drug’s metabolism more accurately. The deuterium atoms also confer increased stability to the compound, potentially enhancing its therapeutic efficacy.
Propiedades
Fórmula molecular |
C27H35N6O8P |
|---|---|
Peso molecular |
606.6 g/mol |
Nombre IUPAC |
2-ethylbutyl (2S)-2-[[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]-2,3,3,3-tetradeuteriopropanoate |
InChI |
InChI=1S/C27H35N6O8P/c1-4-18(5-2)13-38-26(36)17(3)32-42(37,41-19-9-7-6-8-10-19)39-14-21-23(34)24(35)27(15-28,40-21)22-12-11-20-25(29)30-16-31-33(20)22/h6-12,16-18,21,23-24,34-35H,4-5,13-14H2,1-3H3,(H,32,37)(H2,29,30,31)/t17-,21+,23+,24+,27-,42+/m0/s1/i3D3,17D |
Clave InChI |
RWWYLEGWBNMMLJ-OJVVGVSFSA-N |
SMILES isomérico |
[2H][C@@](C(=O)OCC(CC)CC)(C([2H])([2H])[2H])N[P@@](=O)(OC[C@@H]1[C@H]([C@H]([C@](O1)(C#N)C2=CC=C3N2N=CN=C3N)O)O)OC4=CC=CC=C4 |
SMILES canónico |
CCC(CC)COC(=O)C(C)NP(=O)(OCC1C(C(C(O1)(C#N)C2=CC=C3N2N=CN=C3N)O)O)OC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(1S)-2-amino-1-[4-(hydroxymethyl)-1,3-thiazol-2-yl]ethyl]-5-[3-fluoro-4-(trifluoromethyl)phenyl]-1H-pyrrole-2-carboxamide](/img/structure/B12425136.png)


![5-[5-[4-chloro-N-(cyclopropylmethyl)anilino]pyridine-2-carbonyl]-2-(4-methoxybenzoyl)benzoic acid](/img/structure/B12425146.png)

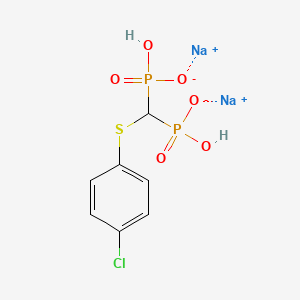
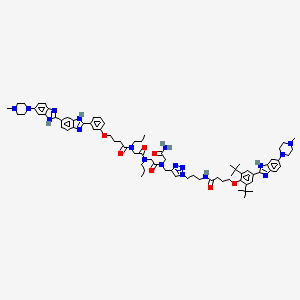



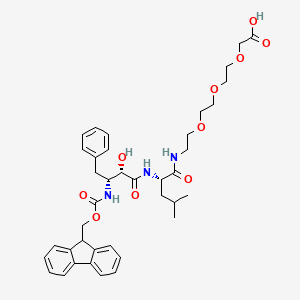
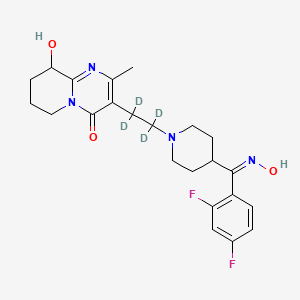
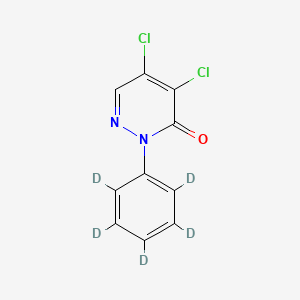
![(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]butanedioic acid;2,2,2-trifluoroacetic acid](/img/structure/B12425203.png)
